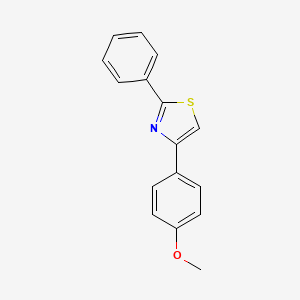
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole, also known as MPT, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MPT is a thiazole derivative that has a unique structure with a methoxyphenyl group and a phenyl group attached to it. The compound is synthesized using different methods, and its mechanism of action has been studied extensively.
科学的研究の応用
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has also shown potential as an anti-inflammatory agent and a neuroprotective agent. In materials science, this compound has been used as a building block for the synthesis of various organic materials, including polymers and metal-organic frameworks. In organic synthesis, this compound has been used as a starting material for the synthesis of various thiazole derivatives.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been found to modulate the activity of various receptors, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. The compound has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and noradrenaline. In addition, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. The compound is also stable under various conditions and can be stored for long periods. However, this compound has some limitations, including its limited solubility in water and its potential reactivity with other compounds.
将来の方向性
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has several potential future directions for research, including its use as a building block for the synthesis of various organic materials, including polymers and metal-organic frameworks. The compound also has potential applications in drug discovery, particularly for the development of anticancer and neuroprotective agents. In addition, this compound could be used as a tool for studying the mechanism of action of various enzymes and receptors. Further studies are needed to fully understand the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using different methods, and its mechanism of action has been studied extensively. This compound has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. The compound has several advantages for lab experiments, including its ease of synthesis, high yield, and low toxicity. However, further studies are needed to fully understand the potential applications of this compound in various fields.
合成法
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole can be synthesized using different methods, including the reaction of 4-methoxybenzaldehyde and phenylacetic acid with thiosemicarbazide, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid and thiosemicarbazide in the presence of sodium acetate, followed by cyclization using sulfuric acid. The yield of this compound obtained from these methods is around 70-80%.
特性
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS/c1-18-14-9-7-12(8-10-14)15-11-19-16(17-15)13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAVQQJWQLDXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)


![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)

![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)


![2-{[2,6-dichloro-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5835094.png)

![1-[2-(ethylthio)benzoyl]pyrrolidine](/img/structure/B5835116.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5835130.png)

![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5835139.png)
